molecular formula C24H19FN4O3 B11120657 N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide

N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide

Cat. No.: B11120657
M. Wt: 430.4 g/mol
InChI Key: YQZKPANEPMYEBM-UHFFFAOYSA-N
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Description

N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide is a complex organic compound that belongs to the class of indole derivatives These compounds are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

The synthesis of N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.

    Formation of the Hydrazinecarbonyl Intermediate: The hydrazinecarbonyl group can be introduced by reacting the indole derivative with hydrazine hydrate.

    Coupling with Fluorobenzamide: The final step involves coupling the hydrazinecarbonyl intermediate with 2-fluorobenzoyl chloride under basic conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production.

Chemical Reactions Analysis

N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes.

Scientific Research Applications

N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and pathways involved in tumor growth.

    Biological Research: It is used as a probe to study the biological activities of indole derivatives and their interactions with various biological targets.

    Chemical Biology: The compound serves as a tool to investigate the mechanisms of action of indole-based compounds and their effects on cellular processes.

    Pharmaceutical Development: It is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression.

    Signal Transduction Pathways: It can modulate signal transduction pathways, such as the MAPK/ERK pathway, leading to altered cellular responses and inhibition of tumor cell proliferation.

    Apoptosis Induction: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide can be compared with other similar compounds:

    N-({N’-[(3E)-1-(2H-1,3-Benzodioxol-5-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-hydroxybenzamide: This compound has a similar structure but contains a benzodioxole moiety instead of a benzyl group, which may result in different biological activities and applications.

    N-({N’-[(3E)-1-(2H-1,3-Benzodioxol-5-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide: This compound lacks the fluorine atom, which may affect its reactivity and interactions with biological targets.

The uniqueness of N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H19FN4O3

Molecular Weight

430.4 g/mol

IUPAC Name

N-[2-[(1-benzyl-2-hydroxyindol-3-yl)diazenyl]-2-oxoethyl]-2-fluorobenzamide

InChI

InChI=1S/C24H19FN4O3/c25-19-12-6-4-10-17(19)23(31)26-14-21(30)27-28-22-18-11-5-7-13-20(18)29(24(22)32)15-16-8-2-1-3-9-16/h1-13,32H,14-15H2,(H,26,31)

InChI Key

YQZKPANEPMYEBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C4=CC=CC=C4F

Origin of Product

United States

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